molecular formula C13H18ClNO B2652716 N-(4-tert-butylphenyl)-3-chloropropanamide CAS No. 20330-49-8

N-(4-tert-butylphenyl)-3-chloropropanamide

Cat. No.: B2652716
CAS No.: 20330-49-8
M. Wt: 239.74
InChI Key: CQDXIKWARGBYMG-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-3-chloropropanamide: is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylphenyl)-3-chloropropanamide typically involves the reaction of 4-tert-butylphenylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-tert-butylphenyl)-3-chloropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the propanamide moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can yield amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of N-(4-tert-butylphenyl)-3-azidopropanamide or N-(4-tert-butylphenyl)-3-thiocyanatopropanamide.

    Oxidation Reactions: Formation of N-(4-tert-butylphenyl)-3-chloropropanoic acid.

    Reduction Reactions: Formation of N-(4-tert-butylphenyl)-3-aminopropane.

Scientific Research Applications

Chemistry: N-(4-tert-butylphenyl)-3-chloropropanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of structural modifications on biological activity. It serves as a model compound for investigating enzyme-substrate interactions and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for designing inhibitors or modulators of specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the formulation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-3-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the binding affinity and specificity of the compound. The chloropropanamide moiety can participate in hydrogen bonding and electrostatic interactions, influencing the overall activity of the compound.

Comparison with Similar Compounds

  • N-(4-tert-butylphenyl)-3-aminopropanamide
  • N-(4-tert-butylphenyl)-3-chloropropanoic acid
  • N-(4-tert-butylphenyl)-3-azidopropanamide

Uniqueness: N-(4-tert-butylphenyl)-3-chloropropanamide is unique due to the presence of both a tert-butyl group and a chloropropanamide moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. The tert-butyl group enhances the compound’s stability and lipophilicity, while the chloropropanamide moiety provides reactive sites for further chemical modifications.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-13(2,3)10-4-6-11(7-5-10)15-12(16)8-9-14/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDXIKWARGBYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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